molecular formula C17H24N4O3 B8372860 Ethyl 1-ethyl-6-methyl-4-(tetrahydro-2H-pyran-4-ylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Ethyl 1-ethyl-6-methyl-4-(tetrahydro-2H-pyran-4-ylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B8372860
M. Wt: 332.4 g/mol
InChI Key: WQMRAMPAZCJEOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-ethyl-6-methyl-4-(tetrahydro-2H-pyran-4-ylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a useful research compound. Its molecular formula is C17H24N4O3 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H24N4O3

Molecular Weight

332.4 g/mol

IUPAC Name

ethyl 1-ethyl-6-methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C17H24N4O3/c1-4-21-16-13(10-18-21)15(20-12-6-8-23-9-7-12)14(11(3)19-16)17(22)24-5-2/h10,12H,4-9H2,1-3H3,(H,19,20)

InChI Key

WQMRAMPAZCJEOX-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC(=C(C(=C2C=N1)NC3CCOCC3)C(=O)OCC)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Aminotetrahydropyran hydrochloride (Intermediate 21, 0.413 g, 3.0 mmol) was added to a mixture of Intermediate 58 (0.268 g, 1.0 mmol) and N,N-diisopropylethylamine (0.87 ml, 5.0 mmol) in acetonitrile (3 ml). The resulting mixture was heated at 85° C. for 24 hours. Volatiles were removed in vacuo and the residue was dissolved in chloroform (1.5 ml) and applied to a SPE cartridge (silica, 5 g). The cartridge was eluted successively with Et2O, EtOAc and EtOAc-MeOH (9/1). Fractions containing the desired product were combined and concentrated in vacuo to give the desired product contaminated with starting material (Intermediate 51). Further purification using a SPE cartridge (silica, 5 g) eluting with ethyl acetate-cyclohexane (1:3) afforded Intermediate 59 (0.248 g). LCMS showed MH+=333; TRET=2.75 min.
Quantity
0.413 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.268 g
Type
reactant
Reaction Step One
Quantity
0.87 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

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